molecular formula C19H22N4O4 B2995528 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421459-21-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2995528
CAS No.: 1421459-21-3
M. Wt: 370.409
InChI Key: UYDVWTMGQNCWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide represents a sophisticated heterocyclic compound incorporating multiple privileged pharmacological scaffolds in its molecular architecture. This hybrid molecule features a 2,3-dihydrobenzo[b][1,4]dioxin system connected through a carboxamide linkage to a piperidine ring that is further substituted with a 1-methyl-6-oxo-1,6-dihydropyridazine moiety . The strategic molecular design combines elements of benzodioxane derivatives, which are recognized for their diverse biological activities and favorable pharmacokinetic properties, with a pyridazinone component known for its significant interactions with various enzyme systems. This compound demonstrates particular research value in medicinal chemistry and drug discovery applications, especially as a potential scaffold for investigating protein kinase inhibition, phosphodiesterase activity, and central nervous system targets. The benzodioxane component contributes to enhanced blood-brain barrier permeability, making this compound especially useful for neuroscientific research, while the pyridazinone moiety may confer interactions with various enzymatic systems involved in inflammatory processes and cardiovascular function . The piperidine linker serves as a conformational restraint that preorganizes the molecule for optimal target engagement, potentially enhancing binding affinity and selectivity for specific biological targets. Researchers will find this compound valuable for investigating allosteric modulation of receptor systems, developing novel enzyme inhibitors, and exploring structure-activity relationships in complex heterocyclic systems. The presence of multiple hydrogen bond acceptors and donors, along with balanced lipophilicity from the benzodioxane core, suggests favorable physicochemical properties for preclinical research applications. Strict quality control protocols ensure high purity and lot-to-lot consistency, confirmed by advanced analytical techniques including HPLC, MS, and NMR spectroscopy. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this compound in laboratory settings.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22-18(24)5-4-17(21-22)23-8-6-13(7-9-23)19(25)20-14-2-3-15-16(12-14)27-11-10-26-15/h2-5,12-13H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVWTMGQNCWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20N2O4C_{19}H_{20}N_{2}O_{4} and a molecular weight of approximately 336.35 g/mol. Its structural features include:

  • A dihydrobenzo[b][1,4]dioxin moiety that is known for its role in various pharmacological activities.
  • A piperidine ring that contributes to its biological interactions.
  • A pyridazine derivative which may enhance its pharmacodynamic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including coupling reactions and functional group modifications. The synthetic pathway often includes:

  • Formation of the dihydrobenzo[b][1,4]dioxin core.
  • Introduction of the piperidine and pyridazine functionalities.
  • Final carboxamide formation through amide coupling reactions.

Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways:

  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy by preventing DNA repair mechanisms .

Biological Assays

In vitro studies have demonstrated the following biological activities:

Activity IC50 Value (μM) Reference
PARP Inhibition0.88
Cytotoxicity in Cancer Cells5.8
Antioxidant ActivityModerate

These values indicate that the compound has significant inhibitory effects on PARP, making it a potential candidate for cancer therapy.

Case Studies

Several studies have explored the therapeutic potential of similar compounds derived from the dihydrobenzo[b][1,4]dioxin structure:

  • Cancer Treatment : A study highlighted the efficacy of related compounds in enhancing the effects of chemotherapeutics in BRCA-mutated cancer cells by inhibiting PARP activity .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through antioxidant mechanisms, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

The target compound shares structural similarities with several analogs, as outlined below. Key differences in functional groups, molecular properties, and inferred bioactivities are highlighted.

Structural and Functional Group Comparisons

Table 1: Structural Features of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical Properties
Target Compound C20H20N4O4* 404.40* Dihydrobenzo dioxin, piperidine-carboxamide, methyl-oxo-dihydropyridazine Not reported
Compound 1l C28H23N5O6 525.52 Cyano, nitro, oxo, ester groups Yellow solid; m.p. 243–245°C
Compound 2d C27H21N5O6 511.49 Benzyl, cyano, nitro, oxo, ester Yellow solid; m.p. 215–217°C
N-(2-(6-oxo-3-(pyridin-4-yl)... sulfonamide C19H18N4O5S 414.40 Sulfonamide, pyridazine, dihydrobenzo dioxin Not reported

Key Observations :

  • Ester vs. Carboxamide/Sulfonamide : Compounds 1l and 2d contain ester groups, which are more lipophilic than the target’s carboxamide or the sulfonamide in . This may affect membrane permeability and metabolic stability.

NMR and Spectroscopic Comparisons

highlights NMR shifts in pyridazine derivatives (compounds 1, 7, and Rapa), where substituents at positions 29–36 and 39–44 caused distinct chemical environment changes . For the target compound, the methyl and oxo groups on the pyridazine ring may similarly influence shifts in these regions, though specific data are unavailable.

Bioactivity Inferences

  • Plant-Derived Analogs : Compounds with dihydrobenzo dioxin or pyridazine motifs have been studied for bioactivities such as antimicrobial and antioxidant effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Utilize one-pot, multi-step reactions (e.g., coupling of dihydrobenzo[d][1,4]dioxin and pyridazinyl-piperidine fragments) with controlled temperature and catalyst selection (e.g., Pd-mediated cross-coupling). Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF mixtures) to improve solubility. Validate purity using HPLC and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to verify proton and carbon environments (e.g., aromatic protons in the dihydrobenzo[d][1,4]dioxin ring at δ 6.7–7.2 ppm). Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and HRMS for exact mass validation. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–9) at 40–60°C. Analyze degradation products via LC-MS/MS and assign structures using fragmentation patterns . Compare with forced degradation samples (e.g., oxidative/peroxide exposure) to identify labile functional groups (e.g., pyridazinone carbonyl) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability assays (MTT/XTT) using target-specific cell lines. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental IC50 values be resolved?

  • Methodological Answer : Reassess molecular docking parameters (e.g., force fields, solvation models) using co-crystal structures of related compounds. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider allosteric effects or metabolite interference in vitro .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyridazinyl-piperidine moiety?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., methyl vs. ethyl groups at the pyridazinone N1 position). Test in parallel assays to correlate steric/electronic effects with activity. Use QSAR models to predict bioactivity cliffs and prioritize synthetic targets .

Q. How should researchers design experiments to evaluate off-target effects in complex biological systems?

  • Methodological Answer : Employ proteome-wide profiling (e.g., affinity pulldown with immobilized compound) or phosphoproteomics to identify unintended interactions. Validate hits using RNA interference (RNAi) or CRISPR knockouts in relevant cell models .

Q. What methodologies are effective for resolving discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Perform pharmacokinetic (PK) studies to assess bioavailability (e.g., plasma half-life via LC-MS). Use tissue distribution imaging (e.g., radiolabeled compound) to evaluate target engagement. Consider prodrug strategies if metabolic instability is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.